molecular formula C10H11N3 B076297 1-(P-Tolyl)-1H-pyrazol-5-amine CAS No. 14678-99-0

1-(P-Tolyl)-1H-pyrazol-5-amine

Cat. No.: B076297
CAS No.: 14678-99-0
M. Wt: 173.21 g/mol
InChI Key: VDMMBTKYMRHQCI-UHFFFAOYSA-N
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Description

1-(P-Tolyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 4-methylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(P-Tolyl)-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions . Another method involves the reaction of 4-methylphenylhydrazine with 1,3-diketones under acidic conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(P-Tolyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(P-Tolyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function . The exact pathways involved vary depending on the specific biological context and target .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMMBTKYMRHQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616135
Record name 1-(4-Methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-99-0
Record name 1-(4-Methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural differences between the two known polymorphs of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine?

A1: Research has identified two polymorphs of this compound [, ]. The first reported polymorph exhibits a triclinic crystal structure with two independent molecules (A and B) in the asymmetric unit (Z′ = 2) []. These molecules differ primarily in the orientation of the pyrazole ring amine and dioxole substituents, adopting anti and syn conformations in molecules A and B, respectively []. A second, monoclinic polymorph (Z′ = 1) was later discovered, with a conformation resembling one of the independent molecules found in the original triclinic polymorph [].

Q2: How does the molecular conformation of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine influence its crystal packing and intermolecular interactions?

A2: In the triclinic polymorph of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, the different conformations of the two independent molecules directly impact the crystal packing. N—H⋯N hydrogen bonding between molecules forms supramolecular zigzag chains along the b-axis []. These chains are further connected into double chains via C—H⋯O and C—H⋯π interactions, creating a complex network stabilized by these intermolecular forces []. The specific influence of the monoclinic polymorph's conformation on its crystal packing hasn't been explicitly detailed in the provided research.

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